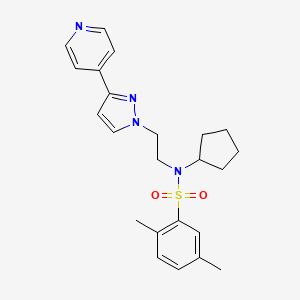

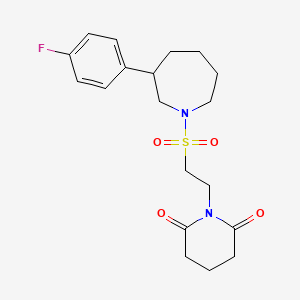

![molecular formula C20H13N3 B2940245 Dibenzo[a,c]phenazin-11-amine CAS No. 62686-19-5](/img/structure/B2940245.png)

Dibenzo[a,c]phenazin-11-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dibenzo[a,c]phenazin-11-amine is a specialty product often used in proteomics research . It has a molecular formula of C20H13N3 and a molecular weight of 295.34 .

Synthesis Analysis

The synthesis of phenazines, which includes this compound, involves various approaches such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C20H13N3 and molecular weight of 295.34 .Chemical Reactions Analysis

Phenazines, including this compound, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . The reaction was known to be promoted by potassium carbonate in methanol/ N, O -bis (trimethylsilyl) acetamide (BSA) in aprotic solvents [such as CH 3 CN or N, N -dimethylformamide (DMF)] as well as by acetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula C20H13N3 and molecular weight of 295.34 .Scientific Research Applications

Fluorescent Probing and Environmental Sensing

Dibenzo[a,c]phenazin-11-amine derivatives have been utilized in the development of environment-sensitive fluorescent probes. For instance, 11-benzoyl-dibenzo[a,c]phenazine (BDBPZ) is a derivative that exhibits enhanced fluorescence intensity and a bathochromic shift upon interaction with hydrogen bond-donating solvents. This characteristic is attributed to excited state hydrogen bonding (ESHB), which restricts free rotation in the benzoyl group and blocks non-radiative deactivation pathways. BDBPZ's structure, featuring a benzoyl group flanked outside the skeletal aromatic rings, facilitates better environmental sensing and ESHB capacity compared to its parent compound (Dey et al., 2016).

Organic Electronics and Hole-Transporting Materials

A series of novel donor–acceptor type molecules based on dibenzo[a,c]phenazine were synthesized for potential application in organic electronics, specifically as hole-transporting materials. These molecules display intramolecular charge transfer transitions and have comparable HOMO energy levels to commonly used hole-transporting materials. This makes them suitable candidates for use in organic electronic devices (Shaikh et al., 2017).

Magnetic Field Effects in Photoinduced Electron Transfer

Dibenzo[a,c]phenazine forms a charge-transfer complex in the triplet state with different amines, a process that can be influenced by magnetic fields. This interaction, occurring in non-viscous mediums like acetonitrile-water mixtures, is of interest due to the potential applications in photoinduced electron transfer systems. The magnetic field behavior observed in these systems adheres to the hyperfine mechanism and provides insights into the extended planar structure of dibenzo[a,c]phenazine and its inter-radical hydrogen bonding capabilities (Dey et al., 2007).

Electron-Accepting Conjugated Polymers

Dibenzo[a,c]phenazine is integral in synthesizing a new family of conjugated polymers with moderately high electron affinities. These polymers have shown potential in various applications due to their significant molecular weights, solubility in organic solvents, and the existence of conjugation along their backbones. Their UV–vis spectra and fluorescence measurements indicate emission in the green to orange region, which is sensitive to substituents on the dibenzophenazine moieties, demonstrating their electron-accepting nature and potential in material science applications (Gautrot & Hodge, 2007).

Mechanism of Action

Target of Action

Dibenzo[a,c]phenazin-11-amine is primarily used as a fluorescent probe for the detection of thiophenols . Thiophenols are volatile toxic substances that can cause serious damage to bioorganisms and the environment . They are widely used in the production of pesticides, dyes, and medicines .

Mode of Action

The compound interacts with thiophenols through a process known as photoinduced electron transfer (PET). In this process, an electron is transferred from the this compound group (the PET donor) to the 2,4-dinitrobenzenesulfonyl group (the PET acceptor). This electron transfer attenuates the original fluorescence of this compound .

Pharmacokinetics

The compound’s ability to detect thiophenols in a wide ph range from 5 to 13 suggests that it may have a broad range of bioavailability.

Result of Action

The primary result of this compound’s action is the detection of thiophenols. The compound exhibits high selectivity and sensitivity towards thiophenols . A good linear relationship is observed between the fluorescence intensity at 570 nm and the thiophenol concentration in the range of 0–20 μM, with a low detection limit at 40 nM .

Action Environment

This compound has been successfully applied to detect thiophenols in various environmental waters, such as seawater, tap water, and spring water . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other analytes .

Safety and Hazards

Future Directions

The future directions of Dibenzo[a,c]phenazin-11-amine research could involve the development of highly sensitive and selective methods to detect thiophenols in environmental samples . This is due to the urgent need to monitor these volatile toxic substances that can cause serious damage to bioorganisms and the environment .

properties

IUPAC Name |

phenanthro[9,10-b]quinoxalin-11-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3/c21-12-9-10-17-18(11-12)23-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-17/h1-11H,21H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOUFTURZKDEQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)N)N=C24 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

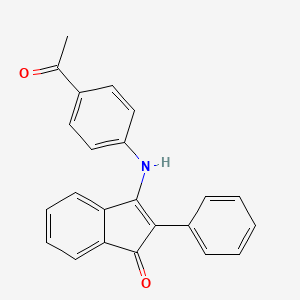

![5-ethyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2940166.png)

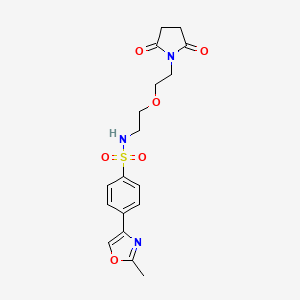

![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2940168.png)

![N-(2-fluorophenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2940169.png)

![2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide](/img/structure/B2940179.png)

![Methyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phenoxy]acetate](/img/structure/B2940180.png)

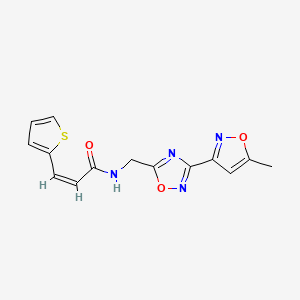

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2940185.png)